2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole
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Overview
Description
2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with methylsulfanyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate methylsulfanyl and nitro-substituted reagents. One common method involves the condensation of 2-aminophenol with methylsulfanyl-substituted aldehydes or ketones in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Iron powder in acetic acid, catalytic hydrogenation
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzoxazole derivatives
Scientific Research Applications
2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and methylsulfanyl groups. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(methylsulfanyl)propane
- 2,2-Bis(hydroxymethyl)propionate
- 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A)
Uniqueness
2,2-Bis(methylsulfanyl)-5-nitro-2,3-dihydro-1,3-benzoxazole is unique due to the presence of both methylsulfanyl and nitro groups on the benzoxazole core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
827599-12-2 |
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Molecular Formula |
C9H10N2O3S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,2-bis(methylsulfanyl)-5-nitro-3H-1,3-benzoxazole |
InChI |
InChI=1S/C9H10N2O3S2/c1-15-9(16-2)10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5,10H,1-2H3 |
InChI Key |
LRKPWXMHVBSVLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(NC2=C(O1)C=CC(=C2)[N+](=O)[O-])SC |
Origin of Product |
United States |
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